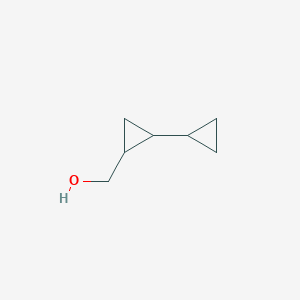
(1-Chloro-2-methylbutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a chlorine atom and a methylbutyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)benzene typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
化学反应分析
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methylbutyl group can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (2-methylbutan-2-yl)benzene.
Oxidation: Formation of 2-methylbutanoic acid or 2-methylbutanone.
Reduction: Formation of 2-methylbutane.
科学研究应用
(1-Chloro-2-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)benzene involves its interaction with various molecular targets. The chlorine atom and the methylbutyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system. The specific pathways and targets depend on the context of the reaction and the conditions used.
相似化合物的比较
Similar Compounds
- (1-Chloro-2-methylpropyl)benzene
- (1-Chloro-2-methylpentan-2-yl)benzene
- (1-Chloro-2-methylhexan-2-yl)benzene
Uniqueness
(1-Chloro-2-methylbutan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring. The presence of both a chlorine atom and a methylbutyl group provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC 名称 |
(1-chloro-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI 键 |
FZIUWYQFYWIJRJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
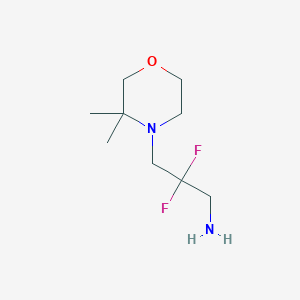

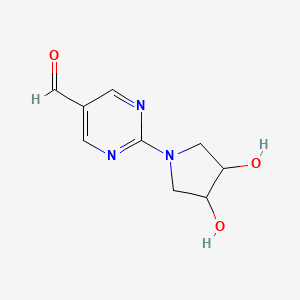
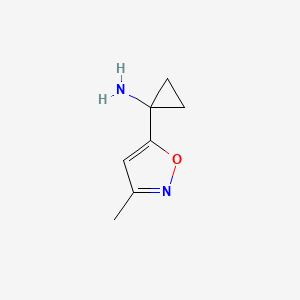
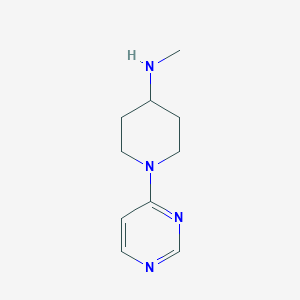
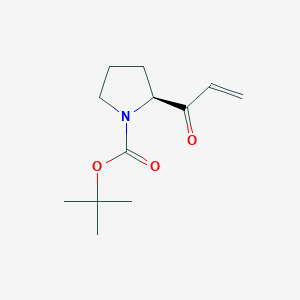
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)

